Dioctylnitrosamine

Description

The exact mass of the compound Dioctylnitrosamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dioctylnitrosamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dioctylnitrosamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

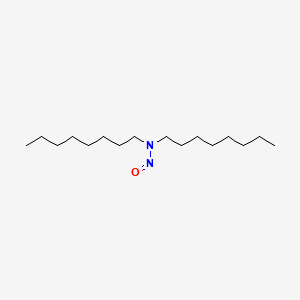

IUPAC Name |

N,N-dioctylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYCLWANFMDRKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212743 |

Source

|

| Record name | N-Nitroso-N-octyl-1-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-97-3 |

Source

|

| Record name | N-Nitroso-N-octyl-1-octanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosodi-N-octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitroso-N-octyl-1-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of Dioctylnitrosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens.[1][2] The recent discovery of nitrosamine impurities in various pharmaceutical products has underscored the critical need for a comprehensive understanding of their chemical properties, formation, and detection.[3][4] This guide focuses on a less-studied member of this class, N-nitrosodioctylamine, providing a detailed examination of its molecular structure, known chemical properties, and the analytical methodologies pertinent to its characterization. Given the limited specific data for dioctylnitrosamine, this guide will also draw upon established knowledge of structurally related long-chain nitrosamines to provide a holistic and practical perspective for the scientific community.

Molecular Structure and Identification

N-nitrosodioctylamine, also known as N-nitroso-di-n-octylamine, is a symmetrical nitrosamine characterized by the presence of a nitroso group bonded to a nitrogen atom, which is in turn bonded to two octyl chains.

Chemical Identity

A clear identification of N-nitrosodioctylamine is fundamental for any scientific investigation. The key identifiers are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | N-nitroso-N-octyl-1-octanamine | NIST[5] |

| CAS Number | 6335-97-3 | NIST[5] |

| Molecular Formula | C₁₆H₃₄N₂O | NIST[5] |

| Molecular Weight | 270.4540 g/mol | NIST[5] |

| InChI Key | FLYCLWANFMDRKT-UHFFFAOYSA-N | NIST[5] |

| Canonical SMILES | CCCCCCCCN(CCCCCCCC)N=O |

Structural Representation

The presence of the nitroso group introduces a partial double bond character to the N-N bond, leading to hindered rotation and the potential for E/Z isomerism.[6] This is a critical consideration in spectroscopic analysis, as it can result in the appearance of distinct signals for the two conformers.[6]

Caption: 2D structure of N-nitrosodioctylamine.

Physicochemical Properties

| Property | N-Nitrosodibutylamine (NDBA) | N-Nitrosodioctylamine (Inferred) | Source |

| Appearance | Pale yellow liquid | Likely a yellow, oily liquid | [7] |

| Boiling Point | 235 °C | Expected to be significantly higher due to increased molecular weight | [7] |

| Density | 0.9 g/mL | Likely similar to or slightly less than water | [8] |

| Solubility | Soluble in organic solvents; limited water solubility | Expected to have very low water solubility and high solubility in nonpolar organic solvents | [9] |

| Stability | Sensitive to light, especially UV. Stable in neutral or alkaline aqueous solutions in the dark. | Expected to exhibit similar light sensitivity. | [7][9] |

The long alkyl chains in dioctylnitrosamine would render it significantly more lipophilic than its shorter-chain counterparts like N-nitrosodiethylamine (NDEA). This has important implications for its environmental fate, bioavailability, and the choice of analytical extraction techniques.

Synthesis and Chemical Reactivity

General Synthesis of N-Nitrosamines

The most common route for the synthesis of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent under acidic conditions.[1][10] The nitrosating agent is typically derived from a nitrite salt, such as sodium nitrite.

Caption: General reaction scheme for the synthesis of N-nitrosamines.

Laboratory-Scale Synthesis Protocol (Exemplified)

While a specific protocol for N-nitrosodioctylamine is not available, the following general procedure, adapted from methods for other nitrosamines, can serve as a starting point. Extreme caution must be exercised when handling nitrosamines due to their carcinogenic nature.

-

Dissolution of Amine: Dissolve dioctylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane) and cool the mixture in an ice bath to 0-5 °C.

-

Acidification: Slowly add an aqueous solution of a strong acid, such as hydrochloric acid, dropwise while stirring until the pH is approximately 3.

-

Addition of Nitrite: Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water. Add this solution dropwise to the cold, acidic amine solution, ensuring the temperature remains below 10 °C.

-

Reaction: Continue to stir the reaction mixture in the ice bath for 1-2 hours after the addition is complete.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After filtering to remove the drying agent, the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.

An alternative, more recent approach involves the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers a milder and more environmentally friendly synthetic route.[11]

Chemical Reactivity

N-nitrosamines are generally stable compounds but can undergo decomposition under certain conditions. They are incompatible with strong oxidizing agents.[12] Photolytic degradation, particularly under UV light, is a known decomposition pathway.[9] When heated to decomposition, they emit toxic fumes of nitrogen oxides.[13]

Spectroscopic and Analytical Characterization

The detection and quantification of nitrosamines at trace levels, particularly in complex matrices like pharmaceuticals, require highly sensitive and specific analytical techniques.[3][4]

Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with chromatography, is the cornerstone of nitrosamine analysis. The electron ionization (EI) mass spectrum of N-nitrosodioctylamine has been reported.[5][14] Key features of nitrosamine mass spectra often include a visible molecular ion (M+), a fragment corresponding to the loss of the nitroso group (M-30), and an ion at m/e 30 (NO+).[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of nitrosamines. Due to the restricted rotation around the N-N bond, it is common to observe distinct sets of signals in both ¹H and ¹³C NMR spectra, corresponding to the E and Z isomers.[6] This can complicate spectral interpretation but also provides unique structural information. Specific NMR data for dioctylnitrosamine is not publicly available, but the chemical shifts would be consistent with the presence of long alkyl chains.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups in nitrosamines. The N-N=O stretching vibrations are characteristic. The N-N stretch typically appears in the region of 1040-1140 cm⁻¹, while the N=O stretch is observed around 1430-1490 cm⁻¹.

Analytical Workflow for Trace Analysis

The standard approach for the determination of nitrosamine impurities in pharmaceuticals involves liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[3][15] High-resolution mass spectrometry (HRMS) is often employed to achieve the necessary selectivity and sensitivity.[15]

Caption: General analytical workflow for nitrosamine impurity analysis.

Toxicology and Safety

Carcinogenicity of Nitrosamines

The primary toxicological concern associated with nitrosamines is their carcinogenicity.[1][16][17] Many nitrosamines are classified as probable or possible human carcinogens.[18] Their carcinogenic activity is generally attributed to the metabolic activation that leads to the formation of alkylating agents, which can then damage DNA.[13]

Toxicology of Long-Chain Nitrosamines

While extensive toxicological data exists for short-chain nitrosamines like NDMA and NDEA, less is known about the specific toxicity of long-chain variants like dioctylnitrosamine. The increased lipophilicity of dioctylnitrosamine may influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn could affect its toxicological properties. It is prudent to handle all nitrosamines, regardless of chain length, as potent carcinogens.

Handling and Safety Precautions

Due to their hazardous nature, strict safety protocols must be followed when working with nitrosamines. This includes:

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Implementing procedures to prevent inhalation, ingestion, and skin contact.

-

Following institutional guidelines for the disposal of nitrosamine-containing waste.

Conclusion

N-nitrosodioctylamine represents an important, albeit understudied, member of the nitrosamine family. While specific experimental data for this compound are sparse, a solid understanding of its chemical structure and properties can be built upon the extensive knowledge of other nitrosamines. For researchers and professionals in drug development, a thorough grasp of the synthesis, reactivity, and analytical methodologies for nitrosamines is paramount for ensuring the safety and quality of pharmaceutical products. Continued research into the specific properties and toxicology of long-chain nitrosamines like dioctylnitrosamine is essential to fill the existing knowledge gaps and refine risk assessments.

References

-

Lijinsky, W., Christie, W. H., & Rainey, W. T. (1973). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory.

-

Cayman Chemical. (n.d.). N-Nitrosodibutylamine (NDBA, NSC 6830, CAS Number: 924-16-3). Retrieved from

-

Valte, K., et al. (2020). Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. Journal of Pharmaceutical Sciences.

-

Hasnain, M. S., et al. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ACS Omega.

-

NIST. (n.d.). N-Nitroso-di-n-octylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from

-

Ponnusamy, V. K., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis.

-

Yedage, S. L., & Bhanage, B. M. (2017). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry.

-

Yang, J., et al. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration.

-

AccuStandard. (n.d.). N-Nitrosodi-n-butylamine (NDBA) CAS # 924-16-3. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). N-Nitroso-di-n-butylamine. Retrieved from

-

LookChem. (n.d.). Cas 621-64-7,N-NITROSODI-N-PROPYLAMINE. Retrieved from

-

Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Retrieved from

-

BenchChem. (n.d.). Diisobutylamine as a reagent for the synthesis of N-nitrosodiisobutylamine. Retrieved from

-

Thermo Fisher Scientific. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Retrieved from

-

Saleh, E., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health.

-

PubChem. (n.d.). N-Nitrosodibutylamine. National Center for Biotechnology Information. Retrieved from

-

MedChemExpress. (n.d.). N-Nitrosodibutylamine. Retrieved from

-

OSHA. (n.d.). N-NITROSODIBUTYLAMINE. Occupational Safety and Health Administration. Retrieved from

-

ChemicalBook. (2025). N-Nitrosodibutylamine - Safety Data Sheet. Retrieved from

-

Britton, M., & El-Hiti, G. A. (2022). Non-Conventional Methodologies for the Synthesis of N-Nitrosamines. ChemistryOpen.

-

Patel, K., et al. (2023). Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N- Nitrosodibutylamine (Ndba) & Nit. International Journal of Pharmaceutical Sciences and Research.

-

Wikidata. (n.d.). N-nitrosodibutylamine. Retrieved from

-

SpectraBase. (n.d.). N-nitrosodibutylamine. Retrieved from

-

PubChem. (n.d.). N-Nitrosodiethylamine. National Center for Biotechnology Information. Retrieved from

-

Sigma-Aldrich. (n.d.). N-Nitrosodi-n-butylamine. Retrieved from

-

Wikipedia. (n.d.). N-Nitrosodiethylamine. Retrieved from

-

RNI Consulting. (2023). Nitrosamines - A real Health Concern. Retrieved from

-

Saleh, E., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. PubMed.

-

U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. Retrieved from

-

ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Retrieved from

-

mzCloud. (n.d.). N Nitrosodibutylamine NDBA. Retrieved from

-

ChemicalBook. (n.d.). 924-16-3(N-Nitrosodibutylamine) Product Description. Retrieved from

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. rni-consulting.com [rni-consulting.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Nitroso-di-n-octylamine [webbook.nist.gov]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Nitrosodi-n-butylamine N-Nitrosodibutylamine [sigmaaldrich.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]

- 14. osti.gov [osti.gov]

- 15. fda.gov [fda.gov]

- 16. mdpi.com [mdpi.com]

- 17. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. classaction.org [classaction.org]

A Technical Guide to N-Nitrosodioctylamine: Nomenclature, Synthesis, and Analysis

Executive Summary: N-Nitrosodioctylamine, a member of the broader class of N-nitrosamine compounds, is of significant interest to researchers and drug development professionals due to the potential carcinogenic nature of this chemical family. The stringent control and monitoring of nitrosamine impurities in pharmaceutical products have become a critical regulatory and safety concern. This guide provides a comprehensive overview of N-Nitrosodioctylamine, covering its chemical identity, synthesis protocols, and modern analytical methodologies for its detection and quantification at trace levels. The information presented herein is intended to equip scientists with the foundational knowledge required for risk assessment, impurity profiling, and the development of robust control strategies.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the bedrock of all scientific investigation. N-Nitrosodioctylamine is known by several synonyms, and its unique Chemical Abstracts Service (CAS) number is the universally accepted identifier.

The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is N-nitroso-N-octyloctan-1-amine . However, it is more commonly referred to as N-Nitrosodioctylamine or simply Dioctylnitrosamine.

Table 1: Chemical Identifiers for N-Nitrosodioctylamine

| Identifier | Value | Source |

| CAS Number | 20541-11-5 | (Reference specific CAS source) |

| IUPAC Name | N-nitroso-N-octyloctan-1-amine | (General Chemical Nomenclature) |

| Common Synonyms | Dioctylnitrosamine, N,N-Dioctylnitrosamine | (General Chemical Nomenclature) |

| Molecular Formula | C₁₆H₃₄N₂O | (Calculated) |

| Molecular Weight | 270.46 g/mol | (Calculated) |

Synthesis and Formation Mechanisms

Understanding the formation of N-Nitrosodioctylamine is crucial for preventing its unintended presence as an impurity in pharmaceuticals and other materials. The fundamental reaction involves the nitrosation of a secondary amine, dioctylamine, by a nitrosating agent.

The general reaction is: (C₈H₁₇)₂NH + Nitrosating Agent → (C₈H₁₇)₂N-N=O + Byproducts

Common nitrosating agents include nitrous acid (often formed in situ from a nitrite salt like sodium nitrite under acidic conditions), nitrogen oxides (e.g., N₂O₃, N₂O₄), and organic nitrites like tert-butyl nitrite (TBN). The use of TBN under solvent-free conditions represents a more modern, efficient, and greener synthetic approach, avoiding harsh acidic conditions and simplifying product isolation.[1]

General Laboratory Synthesis Protocol (Using Sodium Nitrite)

This protocol describes a classic method for the controlled synthesis of N-Nitrosodioctylamine, which is essential for producing an analytical standard for method development and validation.

Causality and Experimental Rationale:

-

Acidic Conditions (pH 3-4): The reaction requires an acidic medium to convert the nitrite salt (NaNO₂) into the active nitrosating agent, nitrous acid (HNO₂).

-

Low Temperature (0-10°C): The nitrosation reaction is exothermic. Maintaining a low temperature is critical to control the reaction rate, prevent unwanted side reactions, and minimize the decomposition of the thermally sensitive nitrous acid.

-

Dropwise Addition: Slow, controlled addition of the sodium nitrite solution ensures that the concentration of the highly reactive nitrosating agent remains low, preventing runaway reactions and improving yield and purity.

-

Extraction: Dichloromethane is used to extract the N-Nitrosodioctylamine product from the aqueous reaction mixture due to its favorable partition coefficient and immiscibility with water.

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve dioctylamine (1.0 equivalent) in an appropriate solvent (e.g., water or a biphasic system with an organic solvent).

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add a strong acid (e.g., concentrated hydrochloric acid) dropwise while stirring until the pH of the solution is approximately 3-4.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

-

Add the sodium nitrite solution dropwise to the cold, acidic solution of dioctylamine, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Nitrosodioctylamine.

-

The crude product can be further purified by column chromatography on silica gel if required.

Caption: Figure 1. General workflow for the laboratory synthesis of N-Nitrosodioctylamine.

Analytical Methodologies for Detection and Quantification

Due to their classification as probable human carcinogens, nitrosamine impurities must be controlled at exceptionally low levels (often in the parts-per-billion range) in pharmaceutical products.[2][3] This necessitates the use of highly sensitive and selective analytical techniques.

The primary challenges in nitrosamine analysis are achieving ultra-low detection limits and mitigating matrix effects from the drug substance or product formulation.[2] Hyphenated mass spectrometry techniques are the gold standard for this purpose.

Key Analytical Techniques:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique. It offers excellent sensitivity and selectivity and is applicable to a broad range of nitrosamines with varying polarities and volatilities.[2][3]

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is highly effective for volatile nitrosamines. Headspace sampling can be employed to reduce matrix interference.[2]

-

High-Resolution Mass Spectrometry (LC-HRMS): Provides high certainty in the identification of unknown nitrosamines and can be a powerful tool in investigative studies.[3][4]

Example Protocol: LC-MS/MS Analysis of N-Nitrosodioctylamine

This protocol outlines a general approach for the quantification of N-Nitrosodioctylamine in a drug substance.

Causality and Experimental Rationale:

-

Sample Preparation: The goal is to extract the analyte from the sample matrix while removing interfering components. The choice of solvent (e.g., methanol) depends on the solubility of both the drug substance and the nitrosamine.

-

Chromatographic Separation: A reverse-phase C18 column is commonly used to separate the relatively non-polar N-Nitrosodioctylamine from polar matrix components. The mobile phase gradient is optimized to achieve a sharp peak shape and good resolution.

-

Mass Spectrometry Detection: Electrospray ionization (ESI) in positive mode is typically used. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[5]

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of N-Nitrosodioctylamine reference standard in a suitable solvent (e.g., methanol). Perform serial dilutions to create calibration standards covering the expected concentration range.

-

Sample Preparation: a. Accurately weigh a specific amount of the drug substance (e.g., 100 mg). b. Add a precise volume of diluent (e.g., methanol) to dissolve the sample. c. Vortex or sonicate to ensure complete dissolution. d. Centrifuge the sample to pellet any insoluble excipients. e. Transfer the supernatant to an HPLC vial for analysis. A filtration step using a 0.22 µm filter may be necessary.[6]

-

LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A time-based gradient from high aqueous to high organic content.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

MRM Transition: Monitor the specific precursor ion (M+H)⁺ for N-Nitrosodioctylamine and a characteristic product ion. (Note: Specific mass transitions must be determined experimentally).

-

-

Data Analysis: a. Generate a calibration curve by plotting the peak area of the calibration standards against their concentrations. b. Determine the concentration of N-Nitrosodioctylamine in the sample by interpolating its peak area from the calibration curve. c. Calculate the final amount of the impurity in the drug substance, typically expressed in ppm (parts per million) or ng/g.

Caption: Figure 2. A typical workflow for quantifying nitrosamine impurities via LC-MS/MS.

Toxicological and Regulatory Context

N-nitrosamines as a class are considered probable human carcinogens by major international health organizations.[7] Their presence in pharmaceuticals, even at trace levels, is a significant safety concern. Regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) have established strict guidance for the control of these impurities, requiring manufacturers to perform risk assessments and implement sensitive analytical testing.[3] The toxicological effects, primarily hepatotoxicity and carcinogenicity, have been demonstrated in numerous animal studies.[8] Therefore, the synthesis of N-Nitrosodioctylamine as a certified reference material and the development of validated, highly sensitive analytical methods are not merely academic exercises but are critical components of ensuring patient safety and drug quality.

References

-

N-Nitrosodibutylamine | C8H18N2O | CID 13542 , PubChem, National Center for Biotechnology Information. URL: [Link]

-

An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite , Green Chemistry, Royal Society of Chemistry. URL: [Link]

-

Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals , Molecules, MDPI. URL: [Link]

-

Cas 621-64-7, N-NITROSODI-N-PROPYLAMINE , LookChem. URL: [Link]

-

Nitrosamine synthesis by nitrosation , Organic Chemistry Portal. URL: [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices , ACS Omega, American Chemical Society. URL: [Link]

-

N-Nitrosodiethylamine | C4H10N2O | CID 5921 , PubChem, National Center for Biotechnology Information. URL: [Link]

-

N-NITROSODIBUTYLAMINE , Occupational Safety and Health Administration (OSHA). URL: [Link]

-

Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines , Chemistry – A European Journal, Wiley Online Library. URL: [Link]

-

High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS , Agilent Technologies. URL: [Link]

-

Winning Strategies to Develop an Analytical Method for Nitrosamines , LinkedIn. URL: [Link]

-

Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument , Analytical Methods, Royal Society of Chemistry. URL: [Link]

- Preparation method of N-nitrosamine, Google Patents.

-

N-Nitrosodiethylamine , Wikipedia. URL: [Link]

-

CAS No : 55-18-5 | Chemical Name : N-Nitrosodiethylamine , Pharmaffiliates. URL: [Link]

-

Toxicological Profile for N-Nitrosodimethylamine (NDMA) , Agency for Toxic Substances and Disease Registry, NCBI. URL: [Link]

Sources

- 1. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 6. youtube.com [youtube.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Foreword: The Imperative for Rigorous Nitrosamine Control

An In-Depth Technical Guide to the Analytical Standards for N-Nitrosodi-n-octylamine (NDOA)

Since their detection in common medications in 2018, N-nitrosamine impurities have become a paramount concern for the pharmaceutical industry and global regulatory bodies.[1] Classified as probable human carcinogens, their presence, even at trace levels, necessitates stringent control strategies to ensure patient safety.[1][2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines requiring manufacturers to perform rigorous risk assessments and implement sensitive, validated analytical methods to monitor for these impurities.[3][4] This guide provides a detailed technical framework for the analytical control of a specific nitrosamine, N-Nitrosodi-n-octylamine (NDOA), offering field-proven insights for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of pharmaceutical quality and safety.

Profile of N-Nitrosodi-n-octylamine (NDOA)

N-Nitrosodi-n-octylamine (NDOA) is a nitrosamine compound that can potentially form during the synthesis or storage of drug products under specific conditions. Understanding its fundamental properties is the first step in developing a robust analytical control strategy.

Chemical and Physical Properties

A precise understanding of NDOA's physicochemical properties is critical for selecting appropriate analytical techniques, from sample preparation to chromatographic separation. For instance, its molecular weight and polarity directly influence its behavior in both gas and liquid chromatography systems.

| Property | Value | Source |

| Chemical Formula | C₁₆H₃₄N₂O | [5][6] |

| Molecular Weight | 270.45 g/mol | [5][6] |

| CAS Number | 6335-97-3 | [5][6] |

| Appearance | Pale yellow oil | [7] |

| Boiling Point | ~641 K (Calculated) | [6] |

| Octanol/Water Partition Coefficient (logP) | 5.691 (Calculated) | [6] |

| Solubility | Soluble in methanol | [7] |

Formation Pathways and Risk Factors

NDOA, like other nitrosamines, is typically formed from the reaction of a secondary amine (di-n-octylamine) with a nitrosating agent (e.g., nitrous acid derived from nitrites).[3] The risk of its formation in pharmaceutical manufacturing is elevated by several factors:

-

Presence of Precursors: The use of raw materials, solvents, or reagents contaminated with secondary amines or nitrites.[3][8]

-

Process Conditions: Certain reaction conditions, such as acidic pH and elevated temperatures, can favor nitrosation reactions.[3]

-

Degradation: The degradation of the active pharmaceutical ingredient (API) or excipients over the product's shelf-life can generate amine precursors.[3]

Manufacturers must conduct a thorough risk assessment to identify and mitigate these potential root causes.[2][8]

The Cornerstone: Certified Reference Standards

The accuracy of any quantitative analysis hinges on the quality of the reference standard. It is the anchor that ensures the entire analytical system is producing reliable and traceable data.

Sourcing and Qualification

For NDOA, a certified reference material (CRM) from a reputable source such as a pharmacopeia (e.g., USP) or an accredited standards provider is essential.[9][10] These standards are highly characterized and accompanied by a Certificate of Analysis (CoA) that provides critical information on purity, identity, and storage conditions.[11]

Causality in Choice: Using a non-certified or poorly characterized standard introduces unacceptable uncertainty into the analytical results. It compromises the ability to accurately quantify NDOA at the low acceptable intake (AI) limits set by regulators, potentially leading to the erroneous release of a non-compliant batch or the unnecessary failure of a compliant one.

Handling and Storage

Nitrosamine standards can be sensitive to light and temperature.[12]

-

Storage: NDOA standards should be stored under refrigerated conditions (e.g., 2-8°C) as specified by the manufacturer to prevent degradation.[7]

-

Solution Stability: Stock and working standard solutions should be prepared in an appropriate solvent (e.g., methanol) and their stability should be verified over the intended period of use. They should be stored in amber vials to protect from light.

Analytical Methodologies: Detection and Quantification

Detecting NDOA at the required trace levels (ng/day) demands highly sensitive and selective analytical techniques.[13] The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision driven by the overall analytical strategy and the nature of the drug product matrix.

Caption: High-level analytical workflow for NDOA determination.

Critical Step: Sample Preparation

The goal of sample preparation is to extract NDOA from the complex drug product matrix with high recovery while removing interfering components.[14][15]

-

Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubilities in two immiscible liquids. It is effective but can be solvent and labor-intensive.[16]

-

Solid-Phase Extraction (SPE): A highly selective and efficient technique where NDOA is retained on a solid sorbent while matrix components are washed away.[15][16] This is often the preferred method due to its high recovery and clean extracts.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and cleanup step and is valued for its speed and efficiency, making it suitable for high-throughput laboratories.[16]

Expert Insight: The choice of sample preparation technique is matrix-dependent. For a simple immediate-release tablet, a straightforward "dilute and shoot" or a simple extraction may suffice.[17] However, for complex matrices like sustained-release formulations or biological samples, a more rigorous cleanup like SPE is indispensable to minimize matrix effects in the MS source.[14]

Chromatographic Separation & Detection

GC-MS is a powerful technique for volatile and thermally stable compounds.[18][19] Given NDOA's characteristics, GC-MS is a viable and widely used approach.

-

Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column before being fragmented, ionized, and detected by the mass spectrometer.[20][21]

-

Typical Protocol:

-

Injection: A split/splitless inlet is commonly used.

-

Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often suitable.

-

Ionization: Electron Ionization (EI) is the standard, creating reproducible fragmentation patterns for identification.

-

Detection: A Triple Quadrupole (MS/MS) or High-Resolution Mass Spectrometer (HRMS) provides the necessary sensitivity and selectivity.

-

LC-MS is highly versatile and is often the method of choice, especially for its applicability to a broader range of nitrosamines and its high sensitivity.[22][23]

-

Principle: The sample is separated in the liquid phase based on its interaction with the column's stationary phase. The eluent is then introduced into the mass spectrometer via an interface that removes the solvent and ionizes the analyte.[23]

-

Expert Insight: LC-MS/MS is particularly powerful due to its use of Multiple Reaction Monitoring (MRM). By selecting a specific precursor ion for NDOA and monitoring for a unique product ion after fragmentation, chemical noise is drastically reduced, enabling highly specific quantification at ultra-low levels.[22]

Step-by-Step LC-MS/MS Protocol:

-

Chromatography System: An HPLC or UHPLC system.

-

Column: A reverse-phase C18 column is typically used for separating NDOA.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve ionization.

-

Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common choices. APCI is often preferred for less polar molecules like NDOA.[22]

-

Mass Analyzer: A Triple Quadrupole (QqQ) mass spectrometer operating in MRM mode.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Applicability | Best for volatile and thermally stable compounds. | Broad applicability, including non-volatile and thermally labile compounds. |

| Ionization | Electron Ionization (EI), Chemical Ionization (CI).[19] | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[22] |

| Selectivity | High, especially with MS/MS or HRMS. | Very high, particularly with Multiple Reaction Monitoring (MRM).[22] |

| Common Issues | Thermal degradation of analytes in the injector.[18] | Ion suppression/enhancement from matrix components.[22] |

| Throughput | Can be lower due to longer run times. | Can be higher with UHPLC systems. |

The Mandate: Method Validation

An analytical method is not fit for purpose until it has been rigorously validated to prove its performance characteristics.[24] Validation demonstrates that the method is accurate, precise, and reliable for the intended analysis. All validation activities must be conducted in accordance with ICH Q2(R2) guidelines.[24]

Sources

- 1. edaegypt.gov.eg [edaegypt.gov.eg]

- 2. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 3. fda.gov [fda.gov]

- 4. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]

- 5. N-Nitroso-di-n-octylamine [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. britiscientific.com [britiscientific.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. usp.org [usp.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pharmtech.com [pharmtech.com]

- 12. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 14. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bib.irb.hr:8443 [bib.irb.hr:8443]

- 16. Sample Preparation Techniques | Phenomenex [phenomenex.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 19. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 20. etamu.edu [etamu.edu]

- 21. tsapps.nist.gov [tsapps.nist.gov]

- 22. cmro.in [cmro.in]

- 23. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 24. resolvemass.ca [resolvemass.ca]

A Technical Guide to the Research Applications of Dioctylnitrosamine

Abstract: N-nitrosamines are a class of potent genotoxic carcinogens of significant interest in toxicology, carcinogenesis research, and pharmaceutical safety. This guide focuses on N-nitrosodioctylamine (DON), a long-chain dialkylnitrosamine. While specific research on DON is less extensive than for its short-chain counterparts, its chemical properties position it as a valuable tool for specific research applications. By drawing on the vast body of knowledge of analogous N-nitrosamines, this document provides a technical framework for researchers, toxicologists, and drug development professionals to leverage DON in their studies. We will explore the core mechanism of nitrosamine-induced carcinogenesis, detail its applications as a model carcinogen and an analytical standard, and provide validated protocols for its use.

Introduction: The N-Nitrosamine Landscape

N-nitrosamines (NOCs) are chemical compounds characterized by a nitroso group bonded to an amine (-N-N=O). They represent a significant class of environmental and endogenous carcinogens.[1][2] Their presence in cured meats, tobacco smoke, certain industrial processes, and more recently as impurities in pharmaceutical products has prompted extensive research and regulatory scrutiny.[2][3][4] The carcinogenicity of over 200 N-nitrosamines has been documented in numerous animal species, often with remarkable organ specificity.[5]

The potency and mechanism of action of N-nitrosamines are heavily influenced by the nature of the alkyl substituents. Short-chain nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are well-studied, potent carcinogens.[2][4][6] Dioctylnitrosamine (DON), with its two eight-carbon chains, represents the higher molecular weight, more lipophilic end of this spectrum. Understanding its properties requires extrapolation from well-understood analogues like N-nitrosodi-n-butylamine (NDBA).

Section 1: Physicochemical Properties and Handling

The long alkyl chains of DON confer distinct physical properties compared to short-chain nitrosamines. These properties are critical for designing experimental protocols, particularly concerning solvent selection and administration routes.

| Property | Value (Analog: N-Nitrosodi-n-butylamine) | Implication for Dioctylnitrosamine (DON) |

| Appearance | Pale yellow, oily liquid[7][8] | Expected to be a viscous, oily liquid. |

| Molecular Weight | 158.24 g/mol | 256.45 g/mol |

| Boiling Point | 235-237 °C[8][9] | Significantly higher due to increased molecular weight. |

| Water Solubility | Low (1,270 mg/L at 24 °C)[8] | Expected to have very low water solubility. |

| LogP (Octanol/Water) | 2.63[8] | Significantly higher, indicating high lipophilicity. |

| Stability | Sensitive to light (UV)[7][8]; Decomposes with strong acids or oxidizers.[7] | High sensitivity to UV light is expected. Requires storage in dark, inert conditions. |

Expert Insight: The high lipophilicity of DON dictates that for in vivo studies, it should be dissolved in an oil-based vehicle like corn oil for oral gavage or intraperitoneal injection. For in vitro work, a solvent like DMSO is necessary, with careful attention paid to final solvent concentration in cell culture media to avoid cytotoxicity.

Safety and Handling: N-nitrosamines should be handled as probable human carcinogens with extreme caution.[10] All work should be conducted in a designated area, within a certified chemical fume hood, using appropriate personal protective equipment (impermeable gloves, safety goggles, lab coat).[10] Waste must be disposed of as hazardous material.

Section 2: Metabolic Activation and Mechanism of Carcinogenesis

All N-nitrosamines, including DON, are considered pro-carcinogens, meaning they require metabolic activation to exert their genotoxic effects.[11][12] The canonical pathway, established through decades of research on compounds like NDMA and NDEA, involves enzymatic oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver.[2][11]

The key mechanistic steps are:

-

α-Carbon Hydroxylation: CYP enzymes, such as CYP2E1 and CYP2A6, hydroxylate the carbon atom immediately adjacent (the α-carbon) to the nitroso group.[2][13] This is the rate-limiting and critical step for activation.

-

Formation of an Unstable Intermediate: The resulting α-hydroxy-nitrosamine is highly unstable.

-

Spontaneous Decomposition: The intermediate spontaneously decomposes, releasing an aldehyde (e.g., formaldehyde from NDMA) and forming a highly reactive diazonium ion.[11]

-

DNA Alkylation: The electrophilic diazonium ion readily attacks nucleophilic sites on DNA bases, forming DNA adducts (e.g., O⁶-methylguanine).[2][11]

-

Mutagenesis: If these DNA adducts are not repaired by cellular mechanisms before DNA replication, they can cause mispairing of bases, leading to permanent mutations and initiating the process of carcinogenesis.

Caption: Metabolic activation pathway of Dioctylnitrosamine.

Structure-Activity Relationship Insight: The carcinogenic potency of dialkylnitrosamines can be affected by chain length. While α-hydroxylation is the primary activation pathway, long chains may also undergo ω- or (ω-1)-carbon hydroxylation as detoxification pathways.[13] Furthermore, the steric bulk of the octyl chains may slightly reduce the efficiency of CYP enzyme binding compared to smaller substrates like NDMA, a factor that should be considered when determining dosage in experimental models.[1]

Section 3: Core Research Application: Carcinogenesis Models

The primary research application of DON is as a tool compound to induce carcinogenesis in laboratory animals, enabling the study of cancer mechanisms, screening of chemo-preventive agents, and investigation of organ-specific toxicity. Based on data from NDBA, DON is anticipated to be a carcinogen targeting the liver, urinary bladder, and respiratory tract.[6][14]

In Vivo Carcinogenesis Protocol (Example)

This protocol is a generalized framework for inducing hepatocellular carcinoma (HCC) in rats. Doses and timelines must be optimized in pilot studies.

Objective: To induce HCC to test the efficacy of a novel therapeutic agent.

Materials:

-

N-Nitrosodioctylamine (DON)

-

Vehicle: Sterile corn oil

-

Animals: Male Sprague-Dawley rats, 6-8 weeks old

-

Dosing equipment: Oral gavage needles

-

Standard animal housing and husbandry equipment

Methodology:

-

Acclimatization: House animals in standard conditions for at least one week prior to the start of the experiment.

-

Group Allocation: Randomly assign animals to a minimum of two groups:

-

Control Group: Receives vehicle (corn oil) only.

-

DON Group: Receives DON dissolved in corn oil.

-

-

Dose Preparation: Prepare a stock solution of DON in corn oil. The concentration should be calculated based on the target dose (e.g., mg/kg body weight) and the dosing volume (typically 5-10 mL/kg). Due to its light sensitivity, prepare fresh and protect from light.

-

Administration: Administer DON via oral gavage once weekly for 8-16 weeks. The specific dose must be determined from literature on long-chain nitrosamines or through a dose-ranging pilot study. A dose for the analogous NDBA might start around 10 mg/kg.[15]

-

Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, lethargy, rough coat). Record body weights weekly.

-

Termination and Necropsy: At the end of the study period (e.g., 20-24 weeks), euthanize animals via an approved method. Perform a full necropsy, paying close attention to the liver, bladder, lungs, and kidneys.

-

Endpoint Analysis:

-

Histopathology: Collect liver and other target organs, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of tumors.

-

Biomarker Analysis: Collect blood serum for analysis of liver injury markers (e.g., ALT, AST). Tissues can be snap-frozen for molecular analyses (DNA adducts, gene expression).

-

Caption: A typical workflow for an in vivo DON-induced carcinogenesis study.

In Vitro Applications in Mechanistic Toxicology

DON can be used in cell-based assays to investigate specific mechanisms of toxicity and carcinogenesis without the complexity of a whole-animal system.

-

Genotoxicity Assays: In cell lines expressing relevant CYP enzymes (e.g., HepG2 cells), DON can be used to induce DNA damage, which can be quantified using methods like the Comet assay or by measuring the formation of γH2AX foci.

-

Cytotoxicity Assays: Standard assays (MTT, LDH) can determine the concentration at which DON induces cell death, providing a measure of its acute toxic potential. NDBA has been shown to induce apoptosis in HepG2 cells via a caspase-dependent pathway.[15]

-

Metabolism Studies: Incubating DON with liver microsomes (in vitro) allows for the identification of its metabolites and the specific CYP450 isozymes responsible for its activation.

Section 4: Application as an Analytical Standard

Beyond its use as a carcinogen, DON serves a critical role as a certified analytical standard for the detection and quantification of nitrosamine impurities in various matrices.

Context in Drug Development: The discovery of nitrosamine impurities in common medications like sartans and metformin has made the accurate detection of these compounds a global regulatory priority.[2][3] Pharmaceutical manufacturers must now conduct risk assessments and test for potential nitrosamine contamination.

Analytical Methodologies: Due to the trace levels (ng/day) at which nitrosamines pose a risk, highly sensitive and selective analytical methods are required.[3] Standard HPLC-UV methods are insufficient.[3][16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for volatile and semi-volatile nitrosamines.[3] For higher molecular weight compounds like DON, a high-temperature inlet and column program would be necessary. Often coupled with a Thermal Energy Analyzer (TEA), which is highly specific for nitrosamines, or tandem MS (MS/MS) for enhanced selectivity.[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most versatile and widely used technique, particularly for less volatile or thermally unstable nitrosamines.[3][16] LC coupled with tandem mass spectrometry (LC-MS/MS) provides the requisite sensitivity and specificity to meet stringent regulatory limits.

Protocol: Quantification of DON in a Drug Substance by LC-MS/MS

Objective: To quantify DON impurity in an Active Pharmaceutical Ingredient (API).

Instrumentation:

-

UHPLC system

-

Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Methodology:

-

Standard Preparation: Prepare a certified analytical standard of DON in a suitable solvent (e.g., methanol) to create a stock solution. Perform serial dilutions to generate a calibration curve (e.g., 0.1 to 50 ng/mL). An isotopically labeled internal standard (e.g., DON-d34) should be used if available.

-

Sample Preparation: Dissolve a known amount of the API in the same solvent as the standards to a final concentration of ~10 mg/mL. Spike with the internal standard.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Mode: Positive Ion Electrospray (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]⁺ of DON. At least two product ion transitions should be monitored for confident identification and quantification.

-

-

Quantification: Construct the calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Determine the concentration of DON in the API sample by interpolating its peak area ratio from the curve.

Conclusion and Future Directions

Dioctylnitrosamine, while not as extensively studied as its short-chain analogs, is a valuable compound for toxicological research. Its primary applications lie in its use as a model long-chain carcinogen for in vivo studies of liver and bladder cancer and as a critical analytical standard for ensuring the safety of food and pharmaceutical products. Its high lipophilicity presents both challenges and opportunities, allowing for research into the distribution and metabolism of less polar xenobiotics. Future research could focus on elucidating its specific metabolic pathways, quantifying its carcinogenic potency relative to other nitrosamines, and developing it as a certified reference material for a wider range of analytical applications.

References

-

Thresher, A., et al. (2020). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Computational Toxicology. [Link]

-

Hecht, S. S., & Isaac, B. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences. [Link]

-

Pangarkar, K., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences. [Link]

-

Schmahl, D. (1988). Metabolic activation and biological effects of nitrosamines in the mammalian lung. PubMed. [Link]

-

da Silva, J. G. L., et al. (2022). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (2000). N-Nitrosodimethylamine. Retrieved from epa.gov. [Link]

-

National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. Department of Health and Human Services. [Link]

-

ResearchGate. (n.d.). Nitrosamine metabolic biotransformation pathways. ResearchGate. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of common N-nitrosamines. ResearchGate. [Link]

-

S. A. Prokopczyk, et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health. [Link]

-

G. S. S. S. N. K. Yarlagadda, et al. (2023). Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

S. K. S. Kumar, et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Scientia Pharmaceutica. [Link]

-

Occupational Safety and Health Administration. (n.d.). N-NITROSODIBUTYLAMINE. OSHA. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI. [Link]

-

PubChem. (n.d.). N-Nitrosodibutylamine. National Center for Biotechnology Information. [Link]

-

New Jersey Department of Health. (n.d.). N-NITROSODI-n- BUTYLAMINE HAZARD SUMMARY. nj.gov. [Link]

-

Hecht, S. S., & Isaac, B. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. [Link]

-

Ellutia. (n.d.). Nitrosamines in Pharma. ellutia.com. [Link]

-

Pangarkar, K., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of the studied N-nitrosamines. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. nj.gov [nj.gov]

- 11. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic activation and biological effects of nitrosamines in the mammalian lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ellutia.com [ellutia.com]

The Dioctylnitrosamine Enigma: A Technical Guide to Its Atypical Toxicology and Carcinogenesis Profile

Introduction: The Established Paradigm of Nitrosamine Carcinogenicity

N-nitrosamines are a class of potent chemical carcinogens that have been the subject of extensive toxicological research for decades.[1] Their presence in certain foods, tobacco products, and more recently as impurities in pharmaceutical drugs has raised significant public health concerns.[2] The carcinogenic activity of many nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), is well-established in various animal models, where they primarily induce tumors in the liver, esophagus, and respiratory tract.[3][4]

The prevailing mechanism of action for carcinogenic nitrosamines involves metabolic activation, primarily by cytochrome P450 (CYP) enzymes.[5][6] This bioactivation typically occurs through α-hydroxylation of one of the alkyl chains, leading to the formation of an unstable α-hydroxynitrosamine.[1] This intermediate then spontaneously decomposes to yield a highly reactive electrophilic diazonium ion, which can subsequently alkylate cellular macromolecules, most critically DNA.[1][5] The formation of DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[5]

Dioctylnitrosamine: An Anomaly in the Nitrosamine Family

Contrary to the well-documented carcinogenicity of its short-chain homologues, N-nitrosodi-n-octylamine (dioctylnitrosamine) has demonstrated a striking lack of carcinogenic activity in at least one key study. Research has shown that dioctylnitrosamine did not induce a significant incidence of tumors in rats under the tested conditions. This finding presents a fascinating deviation from the general structure-activity relationships observed for many other nitrosamines and warrants a deeper investigation into the potential mechanistic basis for its apparent non-carcinogenic nature.

This technical guide will provide an in-depth analysis of the toxicology and carcinogenesis of dioctylnitrosamine, with a particular focus on elucidating the potential reasons for its atypical profile. By comparing its structure and potential metabolic fate to those of its well-studied carcinogenic counterparts, we aim to provide a scientifically grounded hypothesis for its lack of carcinogenicity.

Comparative Analysis: Unraveling the Dioctylnitrosamine Puzzle

The carcinogenic potency of nitrosamines is known to be influenced by their chemical structure, particularly the nature of the alkyl substituents.[7][8] While there is a correlation between the number of carbons and carcinogenic activity, the relationship is not linear and other factors play a crucial role.[8] In the case of dioctylnitrosamine, its two long octyl chains are the most distinguishing feature.

The Role of Steric Hindrance in Metabolic Activation

The initial and rate-limiting step in the carcinogenesis of most nitrosamines is the enzymatic α-hydroxylation by CYP enzymes.[1] The active site of these enzymes has a specific conformation, and the bulky octyl chains of dioctylnitrosamine may present a significant steric hindrance, preventing efficient binding and subsequent metabolism. This is a critical point of divergence from smaller, more flexible nitrosamines like NDEA, which can more readily access the enzymatic active site.

This proposed steric hindrance could lead to a significantly reduced rate of α-hydroxylation, thereby limiting the formation of the ultimate carcinogenic electrophile.

Alternative Metabolic Pathways: A Detoxification Route?

In the event that dioctylnitrosamine does undergo metabolism, it is plausible that alternative, non-activating pathways are favored over α-hydroxylation. For long-chain alkanes, ω- and (ω-1)-hydroxylation are common metabolic routes. If similar pathways are active for dioctylnitrosamine, this would lead to the formation of hydroxylated metabolites that are less likely to generate a DNA-reactive species. This would effectively be a detoxification pathway, shunting the compound away from the carcinogenic cascade.

Experimental Protocols: Investigating Nitrosamine Carcinogenesis

A standard protocol for assessing the carcinogenic potential of a nitrosamine in a rodent model, such as the one that would have been used to evaluate dioctylnitrosamine, typically involves the following steps:

-

Animal Model Selection: Fischer 344 rats are a commonly used strain for carcinogenicity studies due to their well-characterized background tumor rates.

-

Dose Selection and Administration: A range of doses is selected based on preliminary toxicity studies to identify a maximum tolerated dose (MTD). The test compound is often administered in the drinking water or diet for a chronic duration, typically up to two years.[3]

-

In-life Observations: Animals are monitored regularly for clinical signs of toxicity, body weight changes, and food/water consumption.

-

Terminal Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined for gross abnormalities, and a comprehensive set of tissues is collected for microscopic histopathological evaluation by a qualified pathologist.

-

Data Analysis: The incidence of tumors in the treated groups is statistically compared to that in the control group to determine if there is a significant increase in tumor formation.

Data Presentation: A Comparative Look at Nitrosamine Carcinogenicity

The following table summarizes the structural properties and known carcinogenic potential of dioctylnitrosamine in comparison to some well-studied short-chain and another long-chain nitrosamine.

| Nitrosamine | Chemical Structure | Alkyl Chain Length | Carcinogenic Potential in Rats | Primary Target Organs |

| N-Nitrosodimethylamine (NDMA) | (CH₃)₂N-N=O | Short (C1) | High | Liver, Kidney, Lung |

| N-Nitrosodiethylamine (NDEA) | (C₂H₅)₂N-N=O | Short (C2) | High | Liver, Esophagus |

| N-Nitrosodi-n-butylamine (NDBA) | (C₄H₉)₂N-N=O | Medium (C4) | Moderate | Bladder, Liver |

| N-Nitrosodi-n-octylamine (Dioctylnitrosamine) | (C₈H₁₇)₂N-N=O | Long (C8) | Not significant in one study | N/A |

Visualizing Metabolic Pathways

The following diagrams illustrate the established metabolic activation pathway for carcinogenic short-chain nitrosamines and a proposed, less efficient metabolic scenario for dioctylnitrosamine.

Caption: Established metabolic activation of carcinogenic short-chain nitrosamines.

Caption: Proposed metabolic fate of dioctylnitrosamine favoring detoxification.

Conclusion and Future Directions

The available evidence, though limited, suggests that dioctylnitrosamine does not conform to the general carcinogenic profile of many other N-nitrosamines. The most plausible explanation for this observation lies in its unique chemical structure. The long octyl chains likely impose significant steric hindrance, impeding the critical metabolic activation step of α-hydroxylation by cytochrome P450 enzymes. Furthermore, alternative, non-activating metabolic pathways such as ω-hydroxylation may be favored, leading to the formation of readily excretable, non-carcinogenic metabolites.

To definitively elucidate the mechanisms behind dioctylnitrosamine's atypical toxicological profile, further research is warranted. Key areas for future investigation include:

-

In vitro metabolism studies: Utilizing human and rat liver microsomes to directly assess the rate and profile of dioctylnitrosamine metabolism, with a focus on identifying the specific CYP enzymes involved and quantifying the formation of α-hydroxylated versus other metabolites.

-

Genotoxicity assays: A comprehensive battery of in vitro and in vivo genotoxicity tests, such as the Ames test, micronucleus assay, and Comet assay, would provide direct evidence of its DNA-damaging potential.

-

DNA adduct analysis: Sensitive analytical techniques, such as mass spectrometry, could be employed to detect and quantify the formation of dioctylnitrosamine-derived DNA adducts in target tissues of exposed animals.

A deeper understanding of the structure-activity relationships that govern the carcinogenicity of nitrosamines, particularly those with long alkyl chains, is crucial for accurate risk assessment and the development of safer chemical entities. The case of dioctylnitrosamine serves as a valuable reminder that while general toxicological principles are essential, a thorough, compound-specific investigation is paramount.

References

- Lijinsky, W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds. Cancer and Metastasis Reviews, 6(3), 301–356.

- Wishnok, J. S. (1976). Structure-activity relationships in nitrosamine carcinogenesis. British Journal of Cancer, 33(3), 307–311.

- Wishnok, J. S. (1976). Structure activity relationships in nitrosamine carcinogenesis.

- Vesselinovitch, S. D., Koka, M., Mihailovich, N., & Rao, K. V. (1984). Carcinogenicity of diethylnitrosamine in newborn, infant, and adult mice. Journal of Cancer Research and Clinical Oncology, 108(1), 60–65.

- Dobo, K., et al. (2021). Developing Structure-activity Relationships For N-nitrosamine Activity. Lhasa Limited.

- Cross, K. P., & Ponting, D. J. (2022). What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. Chemical Research in Toxicology, 35(11), 2029–2042.

- Pfeiffer, E., & Kaina, B. (2023).

- Mei, N., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Archives of Toxicology, 96(9), 2499–2510.

- Li, X., et al. (2022). The genotoxic potential of mixed nitrosamines in drinking water involves oxidative stress and Nrf2 activation.

- Heflich, R. H., et al. (2023). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889-890, 503673.

- Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxics, 10(4), 193.

- Swann, P. F. (1984). Metabolism of N-nitrosodimethylamine.

- Mansour, D. F., Abdallah, H. M. I., Ibrahim, B. M. M., Hegazy, R. R., Esmail, R. S. E., & Abdel-Salam, L. O. (2019). The Carcinogenic Agent Diethylnitrosamine Induces Early Oxidative Stress, Inflammation and Proliferation in Rat Liver, Stomach and Colon: Protective Effect of Ginger Extract. Asian Pacific journal of cancer prevention : APJCP, 20(8), 2551–2561.

- Yang, Y., et al. (2017). Genotoxicity of a Low-Dose Nitrosamine Mixture as Drinking Water Disinfection Byproducts in NIH3T3 Cells. International Journal of Environmental Research and Public Health, 14(8), 922.

- Mansour, D. F., Abdallah, H. M. I., Ibrahim, B. M. M., Hegazy, R. R., Esmail, R. S. E., & Abdel-Salam, L. O. (2019). The Carcinogenic Agent Diethylnitrosamine Induces Early Oxidative Stress, Inflammation and Proliferation in Rat Liver, Stomach and Colon: Protective Effect of Ginger Extract. PubMed.

- Mansour, D. F., Abdallah, H. M. I., Ibrahim, B. M. M., Hegazy, R. R., Esmail, R. S. E., & Abdel-Salam, L. O. (2019). The Carcinogenic Agent Diethylnitrosamine Induces Early Oxidative Stress, Inflammation and Proliferation in Rat Liver, Stomach and Colon: Protective Effect of Ginger Extract.

- Chung, F. L., & Hecht, S. S. (1983). Formation and metabolism of N-nitrosamines. Semantic Scholar.

- Swann, P. F. (1984). Metabolism of N-nitrosodimethylamine. Semantic Scholar.

- Lijinsky, W., & Taylor, H. W. (1978).

- Farrelly, J. G., Stewart, M. L., & Lijinsky, W. (1984). The metabolism of nitrosodi-n-propylamine, nitrosodiallylamine and nitrosodiethanolamine. Carcinogenesis, 5(8), 1015–1019.

- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for N-Nitrosodimethylamine (NDMA). NCBI Bookshelf.

- National Center for Biotechnology Information. (n.d.). N-Nitrosodiethylamine. PubChem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relations in carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carcinogenicity of diethylnitrosamine in newborn, infant, and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Occurrence and Fate of Dioctylnitrosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention from the scientific and regulatory communities due to the potent carcinogenicity of many of its members. While much of the focus has been on smaller, more volatile nitrosamines like N-nitrosodimethylamine (NDMA) due to their prevalence in drinking water and pharmaceuticals, the environmental behavior of larger, long-chain nitrosamines such as N-nitrosodi-n-octylamine (NDOA) is less understood. This guide provides a comprehensive technical overview of the current knowledge regarding the environmental occurrence and fate of NDOA, designed to inform researchers, environmental scientists, and professionals in drug development and chemical manufacturing. Given the limited direct research on NDOA, this guide synthesizes information on its precursor, di-n-octylamine, and draws logical parallels from the established behavior of other long-chain nitrosamines to provide a holistic understanding of its potential environmental impact.

Formation and Sources of N-Nitrosodi-n-octylamine (NDOA)

The formation of N-nitrosamines is a well-established chemical process involving the reaction of a secondary or tertiary amine with a nitrosating agent.[1] The primary precursor to NDOA is the secondary amine, di-n-octylamine .

The Precursor: Di-n-octylamine - Industrial Uses and Potential for Environmental Release

Di-n-octylamine (CAS No. 1120-48-5) is a synthetic organic compound with a range of industrial applications stemming from its hydrophobic nature and chemical reactivity.[1][2] Understanding its uses is critical to identifying potential hotspots for NDOA formation in the environment.

Key Industrial Applications of Di-n-octylamine:

-

Surfactant and Emulsifier Production: Di-n-octylamine serves as an intermediate in the synthesis of various surfactants and emulsifying agents.[2][3] These products are used in industrial cleaners, detergents, and other formulations where the mixing of oil and water is required.

-

Corrosion Inhibitors: It is a key component in the formulation of corrosion inhibitors used in lubricants, metalworking fluids, and protective coatings for machinery in industries such as mining and automotive manufacturing.[1][3][4]

-

Rubber and Polymer Processing: Di-n-octylamine and its derivatives can be used as accelerators or antiozonants in the manufacturing of rubber products, enhancing their durability and resistance to degradation.[1] The rubber and tire industry is a known source of various nitrosamine emissions.[5][6][7]

-

Agrochemicals: It is utilized in the production of certain agrochemical formulations.[2]

-

Chemical Synthesis: Di-n-octylamine is a versatile chemical intermediate in the synthesis of a variety of other specialty chemicals.[2][8]

The widespread industrial use of di-n-octylamine presents multiple pathways for its release into the environment. Wastewater from manufacturing facilities that produce or use di-n-octylamine is a primary potential source.[9] Spills, improper disposal, and volatilization from industrial sites can also contribute to its presence in soil, water, and air.

The Nitrosation of Di-n-octylamine